molecular formula C8H13BrO B6232853 2-bromo-7-oxaspiro[3.5]nonane CAS No. 2385355-17-7

2-bromo-7-oxaspiro[3.5]nonane

Cat. No.: B6232853
CAS No.: 2385355-17-7
M. Wt: 205.1
InChI Key:
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Description

2-Bromo-7-oxaspiro[3.5]nonane is a spirocyclic compound characterized by a unique bicyclic structure that includes both a bromine atom and an oxygen atom.

Preparation Methods

The synthesis of 2-bromo-7-oxaspiro[3.5]nonane typically involves radical chemistry techniques. One common method includes the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals. These processes are effective for the remote and selective functionalization of unactivated C(sp3)–H bonds . Industrial production methods often involve the use of specific starting materials and reagents to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-7-oxaspiro[3.5]nonane undergoes various chemical reactions, including:

Common reagents used in these reactions include alkoxyl radicals, α-diketones, and furanones. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-7-oxaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-7-oxaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to interact with the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in cancer cell lines .

Comparison with Similar Compounds

2-Bromo-7-oxaspiro[3.5]nonane can be compared to other spirocyclic compounds such as:

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 1,6,8-Trioxadispiro-tetradecane
  • 1,6,8-Trioxadispiro-pentadecane

These compounds share similar structural features but differ in their specific chemical properties and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-7-oxaspiro[3.5]nonane can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium", "Diethyl ether", "Benzene" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with bromine in the presence of sodium hydroxide to yield 2-bromocyclohexanone.", "Step 2: 2-bromocyclohexanone is then reacted with methanol and hydrochloric acid to yield 2-bromo-7-methoxyspiro[3.5]nonane.", "Step 3: The spiro compound is then reacted with sodium bicarbonate and benzene to yield 2-bromo-7-oxaspiro[3.5]nonane.", "Step 4: The final product is purified by washing with water, drying with sodium sulfate, and recrystallization from diethyl ether." ] }

CAS No.

2385355-17-7

Molecular Formula

C8H13BrO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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